molecular formula C8H6Cl2F2O B1402198 4-Chloro-1-[chloro(difluoro)-methoxy]-2-methyl-benzene CAS No. 1404194-37-1

4-Chloro-1-[chloro(difluoro)-methoxy]-2-methyl-benzene

Cat. No. B1402198
CAS RN: 1404194-37-1
M. Wt: 227.03 g/mol
InChI Key: JSYAGNXVLSYQGE-UHFFFAOYSA-N
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Description

“4-Chloro-1-[chloro(difluoro)-methoxy]-2-methyl-benzene” is a halogenated benzene derivative . It’s a clear colourless to light yellow liquid .


Synthesis Analysis

The synthesis of such compounds typically involves reactions at the benzylic position, which are very important for synthesis problems . The numbering of substituted benzene derivatives according to IUPAC nomenclature is also crucial in the synthesis process .


Molecular Structure Analysis

The molecular structure of “4-Chloro-1-[chloro(difluoro)-methoxy]-2-methyl-benzene” can be analyzed using various methods. The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it was used in the preparation of a series of benzonorbornadienes and also in the preparation of difluoroarenes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 148.54 . It’s a clear colourless to light yellow liquid with a density of 1.353 g/mL at 25 °C (lit.) . The boiling point is 127 °C (lit.) .

Scientific Research Applications

Interaction with BCl3

  • 1,4-Bis(1-methoxy-1-methylethyl)benzene, a related compound, shows unique interactions with BCl3, suggesting complex formations between the ether and BCl3. This interaction is crucial for understanding the behavior of such compounds in cationic polymerizations (Dittmer, Pask, & Nuyken, 1992).

Electrochemical Reduction

  • Methyl triclosan, a similar compound, exhibits interesting electrochemical reduction properties, providing insights into its environmental impact and potential applications in environmental chemistry (Peverly et al., 2014).

Aggregation in Benzene

  • Studies on 4-substituted pyridine N-oxide–trifluoroacetates, related to the compound , reveal significant insights into their aggregation behavior in benzene, which is important for understanding their solubility and interaction with organic solvents (Dega-Szafran, Szafran, & Krȩglewski, 1980).

Crystal Structure Studies

  • The crystal structure of 2-Chloro-N-(4-methoxyphenyl)benzamide, a structurally similar compound, has been examined, providing insights into the molecular configuration and potential applications in materials science (Saeed & Simpson, 2010).

Synthesis and Optical Properties

  • The synthesis and optical properties of aluminum and zinc quinolates derived from similar compounds, such as 4-methyl(methoxy or chloro)benzaldehyde, show promising applications in photoluminescence and materials science (Barberis & Mikroyannidis, 2006).

Chlorination Studies

  • Research on the chlorination of 4-methyl-8-methoxy-2,3-dihydro-1H,1,5-benzodiazepin-2-one offers valuable data for understanding the chemical behavior and potential applications in pharmaceutical and chemical synthesis (Abronin et al., 1981).

Mechanism of Action

The mechanism of action involves nucleophilic aromatic substitution reactions . These reactions are characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .

Safety and Hazards

The compound is flammable and its vapors may form explosive mixtures with air . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Containers may explode when heated .

properties

IUPAC Name

4-chloro-1-[chloro(difluoro)methoxy]-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F2O/c1-5-4-6(9)2-3-7(5)13-8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSYAGNXVLSYQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-[chloro(difluoro)-methoxy]-2-methyl-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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